3-(methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine
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Overview
Description
3-(methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine is a chemical compound with the molecular formula C₈H₁₁N₃S and a molecular weight of 181.26 g/mol It is characterized by a benzotriazine ring substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 1-substituted 3-methylsulfanyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazines with nitrogen nucleophiles . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted benzotriazine derivatives.
Scientific Research Applications
3-(methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-Methylsulfanyl-4,5,6,7-tetrahydro-2,1-benzisoxazole
- 3-Methylsulfanyl-5,6,7,8-tetrahydro-1,2,4-triazolo[1,2-a]pyridazine
Uniqueness
3-(methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine is unique due to its specific substitution pattern and the presence of the benzotriazine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-methylsulfanyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-12-8-9-6-4-2-3-5-7(6)10-11-8/h2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTLJESXDKUCSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(CCCC2)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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